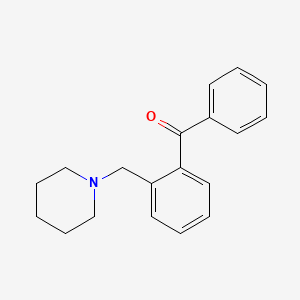

2-(Piperidinomethyl)benzophenone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

phenyl-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c21-19(16-9-3-1-4-10-16)18-12-6-5-11-17(18)15-20-13-7-2-8-14-20/h1,3-6,9-12H,2,7-8,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDWVFNHNCLBKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517351 | |

| Record name | Phenyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745718-74-5 | |

| Record name | Phenyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical Context and Evolution of Benzophenone Derivatives in Organic Chemistry

The benzophenone (B1666685) scaffold, characterized by two phenyl rings attached to a central carbonyl group, is a ubiquitous and versatile structure in organic chemistry. nih.govasianpubs.org Historically, benzophenones were recognized for their utility as photoinitiators in polymerization reactions and as UV-protecting agents in various commercial products. mdpi.compreprints.org The parent compound, benzophenone, is a well-known photosensitizer in photochemistry, capable of absorbing UV light and initiating radical reactions. mdpi.compreprints.org

Over the past few decades, the role of benzophenone derivatives has expanded dramatically, particularly in medicinal chemistry. nih.govrsc.org This evolution is largely due to the discovery of naturally occurring benzophenones with a wide array of biological activities, including antifungal, antiviral, antioxidant, and anti-inflammatory properties. nih.govnih.gov These natural products demonstrated that the benzophenone core could serve as a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets. This realization spurred synthetic chemists to explore a vast chemical space by modifying the phenyl rings of the benzophenone core with various functional groups. nih.gov

The synthetic exploration of benzophenones has led to the development of compounds with potent pharmacological activities, including anti-inflammatory, anticancer, and anti-HIV agents. nih.govnih.govnih.gov For instance, derivatives of 4-aminobenzophenone (B72274) have shown potent anti-inflammatory effects by inhibiting cytokines like TNF-α and IL-1β. nih.gov The versatility of the benzophenone scaffold allows for the strategic placement of substituents to optimize biological activity, solubility, and other pharmacokinetic properties. This has solidified the position of benzophenone derivatives as a cornerstone in modern drug discovery and organic synthesis. asianpubs.orgjetir.org

Structural Significance of the Piperidinomethyl Benzophenone Scaffold

The specific structure of 2-(Piperidinomethyl)benzophenone, which features a piperidinomethyl group at the ortho position of one of the phenyl rings, is of particular significance. This substitution pattern introduces several key structural and chemical features that are of interest in the design of new functional molecules.

The introduction of an amino group at the ortho position of the benzophenone (B1666685) ring has been shown to be crucial for enhancing certain biological activities, such as in the development of antimitotic agents that inhibit tubulin polymerization. nih.gov The piperidine (B6355638) ring itself is a common motif in many FDA-approved drugs and is known to be a valuable functional group in medicinal chemistry. Its inclusion can enhance the solubility and basicity of a molecule, which can be critical for its interaction with biological targets and for its pharmacokinetic profile.

The placement of the piperidinomethyl group at the ortho position introduces a flexible side chain adjacent to the benzoyl group. This has several implications:

Conformational Influence: The ortho-substituent can influence the rotational freedom around the bond connecting the phenyl ring to the carbonyl carbon. This can lock the molecule into a specific conformation, which may be more favorable for binding to a particular biological target.

Intramolecular Interactions: The nitrogen atom of the piperidine ring can potentially engage in intramolecular hydrogen bonding or other non-covalent interactions with other parts of the molecule or with a target receptor.

Pharmacophore Element: The piperidinomethyl group can act as a key part of a pharmacophore, providing a basic nitrogen center that can participate in ionic interactions with acidic residues in a protein's active site.

The combination of the established benzophenone core with the medicinally relevant piperidinomethyl group at a sterically influential position makes this scaffold a promising starting point for the synthesis of novel therapeutic agents and functional materials.

Current Research Frontiers and Emerging Directions for 2 Piperidinomethyl Benzophenone

Strategies for the Construction of the Benzophenone Core in Aminomethyl Derivatives

The formation of the benzophenone scaffold is a critical step in the synthesis of its aminomethyl derivatives. Several established methods are employed for this purpose, with the Friedel-Crafts acylation being a prominent and versatile approach.

Friedel-Crafts Acylation: This classic reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. mdpi.comasianpubs.org For the synthesis of aminobenzophenones, this typically involves reacting a substituted aniline (B41778) with a benzoyl chloride derivative. asianpubs.org A common challenge is the potential for the Lewis acid to complex with the amino group, deactivating the ring towards acylation. To circumvent this, the amino group is often protected prior to the Friedel-Crafts reaction. asianpubs.orggoogle.com Common protecting groups include acetyl and tosyl groups. asianpubs.orggoogle.com After the successful acylation, the protecting group is removed to yield the desired aminobenzophenone. google.com

Another variation of the Friedel-Crafts reaction utilizes substituted anthranilic acids as starting materials. asianpubs.orggoogle.com The amino group is protected, and the carboxylic acid is converted to an acid chloride, which then undergoes intramolecular or intermolecular acylation. asianpubs.orggoogle.com

Oxidation of Diphenylmethanes: An alternative route to the benzophenone core is the oxidation of the corresponding diphenylmethane. google.com This method avoids the use of strong Lewis acids and can be advantageous in certain contexts. Catalysts such as copper naphthenate have been shown to be effective for this transformation. google.com

Other Methods: Other less common but notable methods include the reaction of aryl-Grignard reagents with 2-nitro or 2-aminobenzaldehydes and the synthesis from isatoic anhydride. asianpubs.orgjetir.org

| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation (from aniline) | Substituted aniline, Benzoyl chloride | Lewis acids (e.g., AlCl3), Protecting groups | Versatile, good yields | Requires protection/deprotection steps, harsh conditions |

| Friedel-Crafts Acylation (from anthranilic acid) | Anthranilic acid | Protecting groups, Thionyl chloride | Readily available starting material | Multiple steps, potential for side reactions |

| Oxidation of Diphenylmethanes | Diphenylmethane | Oxidizing agents, Catalysts (e.g., copper naphthenate) | Milder conditions than Friedel-Crafts | Availability of substituted diphenylmethanes can be a limitation |

Approaches for the Introduction of the Piperidinomethyl Moiety

Once the aminobenzophenone core is established, the next critical step is the introduction of the piperidinomethyl group. This is typically achieved through a Mannich-type reaction or by direct alkylation.

Mannich Reaction: The Mannich reaction is a fundamental method for the aminomethylation of acidic protons. In the context of 2-aminobenzophenones, the reaction involves the condensation of the amine with formaldehyde (B43269) and piperidine. The reaction proceeds via the formation of a piperidinium (B107235) ion, which then acts as an electrophile and attacks the aromatic ring, usually at the position ortho to the amino group due to its activating and directing effects.

Direct Alkylation: An alternative approach involves the direct alkylation of the 2-aminobenzophenone (B122507) with a pre-formed piperidinomethyl halide or a related electrophile. This method offers a more controlled way to introduce the desired moiety, particularly when specific regioselectivity is required.

In some synthetic strategies, the piperidinomethyl group is introduced at an earlier stage of the synthesis. For instance, a piperidinomethyl-substituted starting material can be used in the Friedel-Crafts acylation to build the benzophenone core.

Targeted Synthetic Routes for this compound

A specific and efficient route to synthesize this compound can be envisioned through a multi-step process.

One plausible pathway begins with the protection of the amino group of 2-aminobenzophenone, for example, by acetylation to form 2-acetamidobenzophenone. asianpubs.org This is followed by a chloromethylation reaction, typically using formaldehyde and hydrochloric acid, to introduce a chloromethyl group at the position ortho to the acetylamino group. The resulting intermediate, 2-acetamido-x-chloromethylbenzophenone, can then be reacted with piperidine. This nucleophilic substitution reaction displaces the chloride ion, forming the desired piperidinomethyl group. The final step involves the deprotection of the acetyl group, usually by acidic or basic hydrolysis, to yield 2-amino-x-(piperidinomethyl)benzophenone. The exact position of the piperidinomethyl group will depend on the directing effects of the substituents on the benzophenone core.

Industrial Synthesis Considerations for Related Aminomethyl Benzophenones

For the industrial-scale production of aminomethyl benzophenones, several factors beyond the chemical route itself become critical. These include cost-effectiveness, safety, environmental impact, and process efficiency.

A key consideration is the choice of starting materials and reagents. Ideally, they should be readily available, inexpensive, and have a low toxicity profile. google.com The Friedel-Crafts reaction, while widely used, presents challenges on an industrial scale due to the use of large quantities of corrosive and moisture-sensitive Lewis acids like aluminum chloride. google.com This necessitates specialized equipment and careful handling procedures. Furthermore, the quenching and work-up of these reactions can generate significant amounts of acidic waste, posing environmental disposal challenges. google.com

Process optimization is crucial to maximize yield and minimize waste. This can involve developing one-pot procedures to reduce the number of isolation and purification steps. google.com For instance, a process where the Friedel-Crafts acylation and a subsequent deprotection step are carried out in the same reactor can lead to significant improvements in efficiency. google.com The use of recyclable catalysts is also an area of active research to improve the sustainability of the process.

The purification of the final product is another important aspect. Crystallization is often the preferred method for large-scale production as it can provide a high-purity product in a cost-effective manner. The choice of solvent for crystallization is critical and must be carefully selected based on solubility, safety, and environmental considerations.

Stereoselective Synthesis and Chiral Induction in Piperidinomethyl Benzophenone Architectures

The development of stereoselective methods for the synthesis of piperidinomethyl benzophenone architectures is of significant interest, particularly for pharmaceutical applications where a specific enantiomer or diastereomer may exhibit the desired biological activity.

Chirality can be introduced at various stages of the synthesis. One approach is to use a chiral starting material. For example, a chiral aminobenzophenone could be used, or a chiral auxiliary could be employed to direct the stereochemical outcome of a key reaction.

Asymmetric Catalysis: The use of chiral catalysts in reactions such as the Mannich reaction or alkylation can provide an efficient route to enantiomerically enriched products. Chiral phase-transfer catalysts, for instance, have been successfully used in the asymmetric alkylation of glycine (B1666218) imines, which are precursors to α-amino acids. researchgate.net Similar principles could be applied to the synthesis of chiral piperidinomethyl benzophenones.

Diastereoselective Reactions: When the molecule already contains a stereocenter, subsequent reactions can be influenced by this existing chirality, leading to the formation of one diastereomer in preference to others. For example, the cyclization of certain precursors can proceed with high diastereoselectivity to form substituted piperidines. nih.govmdpi.com

While specific examples of stereoselective synthesis for this compound itself are not extensively documented in the provided search results, the principles of asymmetric synthesis and chiral induction are well-established and could be applied to this target molecule. nih.govrsc.orgrsc.orgresearchgate.netnih.gov The development of such methods would be a valuable contribution to the field, enabling the synthesis of specific stereoisomers for biological evaluation.

ARTICLE GENERATION FEASIBILITY REPORT

Subject: Analysis of the Feasibility of Generating an Article on the Chemical Reactivity of this compound

Summary of Findings:

While the compound this compound (CAS No. 745718-74-5) is a known chemical entity and is commercially available, there is a significant lack of published research specifically detailing its chemical transformations and reaction mechanisms. The core requirements for the requested article, namely "thorough, informative, and scientifically accurate content," "detailed research findings," and "data tables" for each specified section, cannot be met due to the absence of this specific data in the public domain.

Detailed Analysis by Requested Section:

Exploration of Reaction Mechanisms:Due to the lack of studies on the reactions of this compound under controlled conditions, no information on its reaction mechanisms could be sourced.

To generate the requested article would require extrapolation from the known reactivity of the separate functional groups (piperidine and benzophenone). This approach would be speculative and would not meet the standard of a "scientifically accurate" and "authoritative" document focused "solely on the chemical Compound 'this compound'". It would fail to provide the "detailed research findings" and "data tables" that are mandatory components of the request.

Therefore, to uphold the principles of accuracy and avoid the generation of unsubstantiated information, the article cannot be written as specified. Further research and publication in the primary scientific literature would be required to provide the necessary data for such a review.

Advanced Spectroscopic and Structural Characterization of 2 Piperidinomethyl Benzophenone

Nuclear Magnetic Resonance Spectroscopy (NMR): ¹H, ¹³C, and 2D NMR Techniques for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2-(Piperidinomethyl)benzophenone. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be determined, providing a detailed map of the molecule's connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2-methylbenzophenone, shows characteristic signals for the aromatic protons in the downfield region, typically between 7.16 and 7.79 ppm. chemicalbook.com The methyl protons appear as a singlet at approximately 2.318 ppm. chemicalbook.com For this compound, the piperidine (B6355638) ring protons would exhibit complex splitting patterns in the aliphatic region, and the methylene (B1212753) bridge protons would appear as a singlet, providing key structural information.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of benzophenone (B1666685), a core component of the target molecule, displays a characteristic signal for the carbonyl carbon at approximately 196.7 ppm. chemicalbook.com The aromatic carbons resonate in the range of 128 to 138 ppm. chemicalbook.comhmdb.ca In this compound, the introduction of the piperidinomethyl group would lead to additional signals corresponding to the piperidine and methylene carbons, further confirming the molecular structure.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.2 - 7.8 | 128.0 - 138.0 |

| Methylene-H (-CH₂-) | ~3.5 | ~60.0 |

| Piperidine-H (α to N) | ~2.4 | ~54.0 |

| Piperidine-H (β, γ to N) | 1.4 - 1.6 | ~26.0, ~24.0 |

| Carbonyl-C | - | ~197.0 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides critical information about the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum of benzophenone shows a strong absorption band for the carbonyl (C=O) stretching vibration around 1650-1654 cm⁻¹. researchgate.netresearchgate.net The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aromatic skeletal vibrations appear in the 1447-1600 cm⁻¹ region. asianpubs.org For this compound, additional bands corresponding to the C-N stretching of the piperidine ring and the aliphatic C-H stretching of the piperidinomethyl group would be expected. The presence of a broad peak around 3200-3700 cm⁻¹ could indicate the presence of O-H stretching, possibly from absorbed water. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For a related compound, benzophenone 2,4-dicarboxylic acid, the FT-Raman spectrum was recorded in the 3500-100 cm⁻¹ range. nih.gov In the case of this compound, Raman spectroscopy would be particularly useful for observing the symmetric stretching of the aromatic rings and the C-C skeletal vibrations.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C=O Stretch | 1650 - 1660 | 1650 - 1660 |

| Aromatic C-H Stretch | > 3000 | > 3000 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-N Stretch | 1100 - 1300 | 1100 - 1300 |

Mass Spectrometry (MS) Techniques: High-Resolution MS, ESI-MS, MALDI-MS, GC-MS, LC-MS/MS for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and its fragments. This is crucial for confirming the molecular formula of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique well-suited for analyzing polar and thermally labile compounds like this compound. rsc.org It typically produces a protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight. massbank.eu The molecular weight of 2-Methyl-2'-piperidinomethyl benzophenone is 293.4 g/mol . cymitquimica.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While derivatization might be necessary for a polar compound like this compound, GC-MS can provide detailed information about its fragmentation pattern upon electron ionization. nist.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique that involves the separation of the compound by liquid chromatography followed by mass analysis. researchgate.net The precursor ion, typically [M+H]⁺, is selected and fragmented to produce a characteristic product ion spectrum. researchgate.net This fragmentation pattern provides valuable structural information. For instance, a common fragmentation pathway for benzophenone derivatives involves the loss of a phenyl group (C₆H₅) or a benzoyl group (C₆H₅CO). researchgate.net In this compound, characteristic losses corresponding to the piperidine ring or the methylene bridge would also be expected.

Fragmentation Patterns: The fragmentation of the molecular ion in a mass spectrometer provides a "fingerprint" of the molecule. chemguide.co.uk For ketones, cleavage of the bonds adjacent to the carbonyl group is common. libretexts.org In amines, alpha-cleavage next to the nitrogen atom is a dominant fragmentation pathway. libretexts.org Therefore, the mass spectrum of this compound would likely show fragments resulting from the cleavage of the C-C bond between the carbonyl group and the phenyl ring, as well as cleavage of the C-N bond within the piperidinomethyl moiety. The base peak, the most intense peak in the spectrum, often corresponds to the most stable fragment ion. libretexts.org

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within the chromophores of this compound. The benzophenone moiety is the primary chromophore in this molecule.

Benzophenone itself exhibits two main absorption bands in its UV-Vis spectrum. scialert.netresearchgate.net A strong absorption band around 250-260 nm is attributed to the π→π* transition of the conjugated system. researchgate.netresearchgate.net A weaker, broad band observed in the region of 330-360 nm corresponds to the n→π* transition of the carbonyl group. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity. scialert.net The introduction of the piperidinomethyl substituent on one of the phenyl rings is expected to cause a slight shift in these absorption maxima due to its electronic effects on the benzophenone chromophore.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) |

| π→π | ~250 - 265 nm | High |

| n→π | ~330 - 360 nm | Low |

X-ray Diffraction Studies: Single Crystal and Powder X-ray Diffraction for Solid-State Molecular Conformation and Crystalline Structure

X-ray diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on molecular conformation and crystal packing.

Single Crystal X-ray Diffraction: This technique, when a suitable single crystal can be grown, provides the most detailed structural information, including bond lengths, bond angles, and torsional angles. The crystal structure of benzophenone reveals an orthorhombic system with the space group P2₁2₁2₁. researchgate.net For this compound, a single-crystal structure would reveal the conformation of the piperidine ring (likely a chair conformation), the orientation of the two phenyl rings relative to each other, and the nature of intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the crystal packing.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk sample. researchgate.net The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used to identify the compound, assess its purity, and determine the unit cell parameters. nih.gov For this compound, PXRD would be useful for routine characterization and to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms.

Advanced Hyphenated and Multivariate Spectroscopic Methodologies for Complex System Analysis

To gain a more comprehensive understanding of this compound, especially in complex matrices or for detailed structural analysis, advanced hyphenated and multivariate spectroscopic methods can be employed.

Hyphenated Techniques: The coupling of a separation technique with a spectroscopic detector, such as LC-NMR or LC-IR, allows for the analysis of individual components in a mixture without prior isolation. While less common for pure compound characterization, these techniques are powerful for metabolite identification or degradation studies involving this compound.

Multivariate Analysis: When dealing with large datasets from spectroscopic measurements (e.g., multiple spectra recorded under different conditions), multivariate analysis methods like Principal Component Analysis (PCA) can be used to identify patterns and correlations. ethz.ch For instance, PCA could be applied to a series of UV-Vis or FTIR spectra of this compound in different solvents to better understand the effects of the environment on its spectroscopic properties. ethz.ch

Computational Chemistry Approaches to 2 Piperidinomethyl Benzophenone

Density Functional Theory (DFT) for Geometric and Electronic Structure Optimization.nih.govnih.gov

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing the molecular geometry of 2-(Piperidinomethyl)benzophenone to its lowest energy state and for elucidating its fundamental electronic properties.

Research Findings: DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), can predict the three-dimensional arrangement of the atoms with high accuracy. nih.gov For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. The optimization process would likely show that the piperidine (B6355638) ring adopts a stable chair conformation. The flexible piperidinomethyl linker allows for various orientations of the piperidine and benzophenone (B1666685) moieties relative to each other.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped to identify the electron-rich and electron-deficient regions of the molecule. nih.gov For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich (nucleophilic) site, while the hydrogen atoms of the piperidine ring may show electrophilic character. nih.gov

Table 1: Predicted Geometric and Electronic Parameters for this compound using DFT (B3LYP/6-311G(d,p)) This table presents hypothetical but plausible data based on typical DFT results for similar molecules.

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-N Bond Length (piperidine) | ~1.47 Å |

| Ph-C(O)-Ph Dihedral Angle | ~55° |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

Molecular Dynamics Simulations for Conformational Landscape Analysis and Intermolecular Interactions.nih.gov

While DFT provides a static, optimized picture, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions. nih.gov

Research Findings: For this compound, MD simulations can map its conformational landscape. This involves analyzing the rotational freedom around the single bonds connecting the benzophenone core, the methylene (B1212753) bridge, and the piperidine ring. The simulations would reveal the most populated conformations in a given environment (e.g., in a solvent or interacting with a biological target). Techniques like Potential of Mean Force (PMF) calculations can be used to determine the free energy barriers between different conformational states. mdpi.com

Quantum Chemical Calculations for Reaction Pathway Energetics and Transition State Analysis.arxiv.org

Quantum chemical calculations are essential for understanding the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, these methods can identify intermediates, locate transition states, and calculate activation energies, providing a comprehensive picture of reaction feasibility and kinetics. arxiv.org

Research Findings: For this compound, one could theoretically study its synthesis or degradation pathways. For example, the reaction pathway for its formation from benzophenone, formaldehyde (B43269), and piperidine (a Mannich-type reaction) could be modeled. Using DFT, researchers can calculate the energies of the reactants, products, and any intermediates. Transition state search algorithms are then used to locate the highest energy point along the reaction coordinate, the transition state. The energy difference between the reactants and the transition state defines the activation energy barrier, which is crucial for predicting the reaction rate. researchgate.net Such calculations have been successfully used to show that benzophenone can act as a photosensitizer, populating an excited triplet state that drives certain chemical reactions. researchgate.net

Table 2: Hypothetical Energetics for a Reaction Step Involving this compound This table illustrates the type of data obtained from reaction pathway calculations.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials at baseline energy. |

| Transition State 1 (TS1) | +25.5 | First energy barrier to be overcome. |

| Intermediate | +5.2 | A meta-stable species formed during the reaction. |

| Transition State 2 (TS2) | +18.9 | Second energy barrier. |

| Products | -15.0 | Final products are energetically more stable than reactants. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlation in Benzophenone Derivatives.nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity or a physical property. mdpi.com

Research Findings: A QSAR study on benzophenone derivatives would involve calculating a set of molecular descriptors for each compound in a series, including this compound. nih.gov These descriptors quantify various aspects of the molecule's structure, such as its topology, electronic properties (e.g., partial charges, dipole moment), and hydrophobicity (e.g., LogP). mdpi.com

This data is then subjected to statistical analysis, often using multiple linear regression, to build a mathematical model that correlates the descriptors with an experimentally measured activity (e.g., antimalarial activity). nih.gov A successful QSAR model can predict the activity of new, unsynthesized compounds and provide insight into which structural features are most important for the desired property. nih.govresearchgate.net For a series of benzophenones, a QSAR model might reveal that higher hydrophobicity and the presence of a hydrogen bond donor group positively correlate with the observed activity. The model's predictive power is assessed through internal and external validation procedures. researchgate.net

Table 3: Example of a QSAR Data Set for Benzophenone Derivatives This table presents a hypothetical correlation based on methodologies from real QSAR studies. nih.gov

| Compound | LogP (Hydrophobicity) | Molar Refractivity | Observed Activity (LogA) | Predicted Activity (LogA) |

|---|---|---|---|---|

| Derivative 1 | 3.1 | 85.2 | 1.5 | 1.48 |

| Derivative 2 | 3.5 | 90.1 | 1.7 | 1.72 |

| This compound | 4.2 | 95.6 | 2.1 | 2.05 |

| Derivative 4 | 2.8 | 82.4 | 1.3 | 1.31 |

Theoretical Prediction of Spectroscopic Parameters for this compound

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and analysis.

Research Findings: The theoretical prediction of spectroscopic data relies on calculations performed on the DFT-optimized geometry of the molecule.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, can help assign specific peaks to specific atoms in the molecule. researchgate.net

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. This generates a theoretical Infrared (IR) spectrum, where peaks correspond to specific vibrational modes, such as the C=O stretch of the benzophenone ketone or the C-H stretches of the piperidine ring.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. researchgate.net This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, identifying the wavelengths of maximum absorption (λmax) corresponding to electronic excitations, such as n→π* and π→π* transitions. researchgate.net

Table 4: Predicted Spectroscopic Parameters for this compound This table contains plausible predicted data based on the compound's structure and typical computational results.

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 7.2-7.8 ppm | Aromatic protons (benzophenone) |

| ¹³C NMR | Chemical Shift (δ) | ~196 ppm | Carbonyl carbon (C=O) |

| IR | Vibrational Frequency (ν) | ~1665 cm⁻¹ | C=O stretch |

| UV-Vis (TD-DFT) | λmax | ~250 nm | π→π* transition |

| UV-Vis (TD-DFT) | λmax | ~340 nm | n→π* transition |

Photophysical and Photochemical Investigations of 2 Piperidinomethyl Benzophenone

Absorption and Emission Properties of the Benzophenone (B1666685) Chromophore

The electronic absorption spectrum of benzophenone and its derivatives is characterized by two main absorption bands in the ultraviolet region. nih.gov The first is a weak, long-wavelength band corresponding to the spin-forbidden n→π* transition, which involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. edinst.comedinst.com The second is a much stronger band at shorter wavelengths, assigned to the spin-allowed π→π* transition. edinst.comedinst.com

In "A-B" type photosensitive compounds where benzophenone is linked to another chromophore, the benzophenone moiety typically contributes a distinct absorption band at shorter wavelengths. nih.gov The solvent environment can influence the absorption energies of benzophenone derivatives. nih.gov While changes in solvent polarity play a role, specific solvent-solute interactions, such as hydrogen bonding, can also significantly impact the spectral properties. nih.govnih.gov

Upon excitation, the initially formed singlet excited state (S1) of benzophenone has a very short lifetime and fluorescence quantum yields are generally low, especially in non-polar solvents. This is due to a highly efficient process called intersystem crossing (ISC) to the triplet state. nih.gov While fluorescence from the S1 state is weak, phosphorescence from the triplet state (T1) decaying back to the singlet ground state (S0) can be observed, particularly at low temperatures where non-radiative decay pathways are minimized. edinst.com

Table 1: Spectroscopic Properties of Benzophenone

| Property | Wavelength/Value | Transition | Notes |

|---|---|---|---|

| Absorption (λmax) | ~350 nm | n→π* | Weak absorption |

| Absorption (λmax) | ~250 nm | π→π* | Strong absorption |

| Emission | Weak | S1 → S0 (Fluorescence) | Low quantum yield due to rapid ISC |

| Emission | ~450 nm | T1 → S0 (Phosphorescence) | Observable at low temperatures |

Triplet Excited State Dynamics and Energy Transfer Processes

The hallmark of benzophenone photochemistry is its near-quantitative intersystem crossing (ISC) from the lowest singlet excited state (S1) to the lowest triplet excited state (T1). edinst.comedinst.com This process is remarkably fast, occurring on the picosecond timescale. acs.org The efficiency of this transition is explained by El-Sayed's rules, which favor ISC between states of different orbital character, such as the ¹(n,π) state (S1) and a ³(π,π) state (T2). nih.gov

Two primary pathways for populating the reactive T1 state have been debated:

Direct (S1 → T1) pathway : A direct spin-orbit coupling mechanism between the S1(n,π) and T1(n,π) states. acs.orgnih.gov

Indirect (S1 → T2 → T1) pathway : A more favored mechanism involving ISC from the S1(n,π) state to a higher-lying triplet state, T2(π,π), followed by rapid internal conversion to T1(n,π*). acs.orgnih.gov

Computational studies suggest that both mechanisms can occur, with the indirect pathway often being prevalent. acs.orgnih.gov Once populated, the benzophenone triplet state is relatively long-lived and possesses a transient absorption maximum around 525-535 nm. edinst.comcambridgescholars.com This longevity allows it to act as an efficient photosensitizer, transferring its triplet energy to other molecules with lower triplet energies. It can also undergo other deactivation processes, including phosphorescence and triplet-triplet annihilation, where two triplet molecules interact to form an excited singlet and a ground state molecule. edinst.comedinst.com The lifetime and concentration of the triplet state are highly dependent on temperature, with lower temperatures leading to longer lifetimes by inhibiting quenching mechanisms. edinst.com

Photoreduction Mechanisms and Radical Intermediates of Piperidinomethyl Benzophenones

A classic photoreaction of benzophenone is its photoreduction, which occurs when irradiated in the presence of a hydrogen donor. hilarispublisher.comyoutube.com The reaction is initiated by the triplet excited state of benzophenone abstracting a hydrogen atom from the donor molecule. youtube.com

In the case of 2-(Piperidinomethyl)benzophenone, the piperidine (B6355638) moiety itself can serve as an intramolecular hydrogen donor. The C-H bonds alpha to the nitrogen atom are particularly susceptible to abstraction. The mechanism proceeds as follows:

Photoexcitation and ISC : The benzophenone chromophore absorbs a photon and undergoes efficient intersystem crossing to its triplet state (³BP*).

Intramolecular Hydrogen Abstraction : The triplet carbonyl group abstracts a hydrogen atom from the piperidinomethyl group. This results in the formation of a biradical intermediate, consisting of a benzhydryl ketyl radical and an aminoalkyl radical centered on the carbon adjacent to the piperidine nitrogen.

Radical Coupling/Dimerization : The resulting radical intermediates can undergo further reactions. In a typical intermolecular photoreduction using a solvent like isopropanol (B130326), two ketyl radicals dimerize to form benzopinacol. hilarispublisher.comyoutube.com The fate of the intramolecular biradical of this compound would likely involve cyclization or other internal rearrangement pathways.

The primary process is the generation of free radicals following the excitation of the benzophenone molecule. hilarispublisher.com The reaction is fundamentally a photoredox process where the ketone is reduced and the hydrogen donor is oxidized. youtube.com

Influence of Structural Modifications and Environmental Factors on Photochemical Efficiency of Benzophenone Derivatives

The photochemical efficiency of benzophenone derivatives is highly sensitive to both their molecular structure and their immediate environment.

Structural Modifications:

Substituent Effects : The introduction of electron-donating or electron-withdrawing groups onto the benzophenone rings can significantly alter its photochemistry. nih.gov For instance, electron-donating groups can stabilize radical intermediates, potentially facilitating certain photochemical pathways. nih.gov The nature and position of substituents can change the relative energies of the n,π* and π,π* excited states, thereby influencing the rate and efficiency of intersystem crossing and subsequent reactions. nih.gov Modifying the structure of benzophenone derivatives can also tune their absorption properties for specific applications, such as developing photoinitiators for LED light sources. researchgate.net

Intramolecular Groups : The presence of the piperidinomethyl group in this compound provides an internal hydrogen source, opening up pathways for intramolecular photoreduction that compete with intermolecular reactions.

Environmental Factors:

Solvent Effects : The polarity and hydrogen-bonding capability of the solvent can have a profound impact. nih.gov For example, in hydrogen-donating solvents like alcohols, intermolecular photoreduction is a dominant pathway. hilarispublisher.comresearchgate.net The solvent can also alter the energy levels of the excited states; polar solvents tend to stabilize π,π* states more than n,π* states, which can affect photochemical outcomes. nih.gov Specific interactions, such as the formation of hydrogen bonds between benzophenone and protic solvents like phenol, can dramatically accelerate reaction rates. nih.gov

Temperature : Temperature affects the rates of deactivation processes for the triplet state. At lower temperatures, competing processes like quenching by molecular oxygen are suppressed, leading to longer triplet lifetimes and potentially higher quantum yields for desired photoreactions. edinst.comedinst.com However, the temperature dependence of some reactions can be complex, as seen in certain Paternò-Büchi reactions where the product distribution changes non-linearly with temperature, indicating complex conformational equilibria in the intermediate diradicals. acs.org

Table 2: Factors Influencing Benzophenone Photochemistry

| Factor | Influence | Example |

|---|---|---|

| Substituents | Alters excited state energies and radical stability. nih.gov | Electron-donating groups can facilitate "meta effect" photochemistry. nih.gov |

| Solvent Polarity | Affects the energy gap between n,π* and π,π* states. nih.gov | Can shift absorption maxima and influence reaction pathways. nih.gov |

| H-Bonding | Can accelerate H-abstraction reactions and direct stereochemistry. nih.govnih.gov | Hydrogen bonding to an allylic alcohol can control the stereoselectivity of the Paternò-Büchi reaction. nih.gov |

| Temperature | Affects triplet state lifetime and reaction kinetics. edinst.com | Lower temperatures generally increase triplet lifetime by reducing quenching. edinst.com |

Coordination Chemistry and Catalytic Roles of 2 Piperidinomethyl Benzophenone Derivatives

Design and Synthesis of 2-(Piperidinomethyl)benzophenone as Ligands for Transition Metal Complexes

The design of this compound-based ligands is predicated on the principle of integrating a hemilabile N-donor group (the piperidine (B6355638) nitrogen) with a benzophenone (B1666685) scaffold that can be readily functionalized. The synthesis of these ligands is typically achieved through a multi-step process. One common synthetic route involves the initial preparation of substituted benzophenone precursors, which can then be functionalized with a piperidine moiety. For instance, piperidine-appended benzophenone analogs can be synthesized via an amide linkage, creating a flexible connection between the piperidine ring and the benzophenone core.

Another approach involves the direct aminomethylation of a suitable benzophenone derivative. While specific synthetic details for this compound itself are not extensively documented in readily available literature, analogous syntheses of related structures provide a clear blueprint. For example, the synthesis of piperidinobenzyl semicarbazide, a Mannich base, involves the reaction of semicarbazide, piperidine, and benzaldehyde (B42025) in a 1:1:1 molar ratio. researchgate.net This suggests that a similar Mannich-type reaction involving 2-aminobenzophenone (B122507), formaldehyde (B43269), and piperidine could be a viable route to synthesize this compound. The versatility of these synthetic strategies allows for the introduction of various substituents on both the benzophenone and piperidine rings, enabling the fine-tuning of the ligand's steric and electronic properties for specific catalytic applications.

Metal-Ligand Complex Formation and Comprehensive Characterization

The coordination of this compound-type ligands with transition metals, such as ruthenium and iridium, is central to their catalytic function. These ligands can act as bidentate or tridentate chelators, depending on the specific metal center and the reaction conditions. The nitrogen atom of the piperidine ring and the carbonyl oxygen of the benzophenone moiety are the primary coordination sites.

The formation of these metal-ligand complexes is typically achieved by reacting the ligand with a suitable metal precursor, such as [Ru(p-cymene)Cl2]2 or [Ir(Cp*)Cl2]2, in an appropriate solvent. The resulting complexes can be characterized by a suite of spectroscopic and analytical techniques.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the ligand and its coordination to the metal. Shifts in the resonances of the protons and carbons adjacent to the coordinating atoms provide direct evidence of complex formation.

Infrared (IR) Spectroscopy: The stretching frequency of the carbonyl group (C=O) in the benzophenone moiety is a sensitive probe of its coordination environment. A shift to lower wavenumbers upon complexation indicates the coordination of the carbonyl oxygen to the metal center.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the complexes.

Structural Characterization:

The table below summarizes the typical characterization methods used for such complexes.

| Characterization Technique | Information Obtained |

| 1H and 13C NMR | Confirms ligand structure and coordination to the metal center through chemical shift changes. |

| FT-IR Spectroscopy | Indicates coordination of the benzophenone carbonyl group through shifts in the C=O stretching frequency. |

| Mass Spectrometry | Determines the molecular weight and elemental composition of the complex. |

| X-ray Crystallography | Provides the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles. |

Application in Homogeneous Catalysis: Hydrogenation and Other Organic Transformations

Transition metal complexes bearing this compound-type ligands have shown significant promise in homogeneous catalysis, particularly in the hydrogenation of unsaturated functional groups. The cooperative action of the metal center and the pendant piperidine arm is believed to be key to their catalytic efficacy.

Hydrogenation of Ketones:

Ruthenium and iridium complexes are widely employed for the catalytic hydrogenation and transfer hydrogenation of ketones to the corresponding alcohols. csic.esresearchgate.netmdpi.com While direct catalytic data for this compound complexes is scarce in the literature, related systems provide strong evidence for their potential. For instance, ruthenium complexes with N,N-bidentate ligands are effective catalysts for the transfer hydrogenation of acetophenone (B1666503) and other ketones, often in the presence of a base co-catalyst like KOH or isopropoxide. researchgate.net The general reaction scheme involves the transfer of a hydride from a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to the ketone, mediated by the metal complex.

Illustrative Catalytic Performance in Ketone Hydrogenation (Hypothetical Data Based on Analogous Systems):

| Catalyst Precursor | Substrate | Hydrogen Donor | Base | Conversion (%) | Time (h) |

| [Ru(p-cymene)(2-(pmb)p)Cl]Cl (pmb = piperidinomethylbenzoyl) | Acetophenone | i-PrOH | KOtBu | >99 | 2 |

| [Ir(Cp*)(2-(pmb)p)Cl] | Benzophenone | HCOOH/NEt3 | - | 98 | 4 |

| [Ru(2-(pmb)p)(CO)2Cl2] | 4'-Chloroacetophenone | i-PrOH | NaOH | 95 | 6 |

Note: This table presents hypothetical data based on the performance of similar catalytic systems to illustrate the potential of this compound complexes.

Beyond ketone hydrogenation, these types of catalysts have the potential to be active in a range of other organic transformations, including the hydrogenation of imines, alkenes, and nitro compounds, as well as in C-C and C-N bond-forming reactions.

Metal-Ligand Cooperative Mechanisms in Catalytic Cycles Involving Piperidinomethyl Benzophenones

The enhanced catalytic activity of complexes with this compound-type ligands is often attributed to metal-ligand cooperation (MLC). nih.gov In this mechanistic paradigm, the ligand is not merely a spectator but plays an active role in the catalytic cycle. The piperidine moiety, in particular, is well-positioned to act as a proton shuttle or a secondary coordination site.

A plausible catalytic cycle for the transfer hydrogenation of a ketone, involving a ruthenium complex with a this compound-type ligand, can be envisioned as follows:

Activation of the Pre-catalyst: The pre-catalyst, often a halide complex, reacts with a base (e.g., isopropoxide) to generate the active catalyst, which is typically a metal hydride species.

Outer-Sphere Hydrogen Transfer: The ketone substrate interacts with the catalyst. The hydride on the metal center is transferred to the carbonyl carbon, while the proton from the coordinated isopropanol (or another proton source) is transferred to the carbonyl oxygen. This concerted or stepwise process is facilitated by the pendant piperidine arm, which can deprotonate the incoming alcohol and transfer the proton to the substrate.

Product Release and Catalyst Regeneration: The resulting alcohol product dissociates from the metal center, and the catalyst is regenerated by reaction with another molecule of the hydrogen donor (e.g., isopropanol), ready for the next catalytic cycle.

This metal-ligand cooperative pathway avoids the need for direct coordination of the substrate to the metal center in some cases, leading to lower activation barriers and higher catalytic turnover frequencies.

Structural and Electronic Influence of the Piperidine Moiety in Ligand Design and Catalytic Activity

The piperidine moiety in this compound ligands exerts a profound influence on both the structural and electronic properties of the resulting metal complexes, which in turn dictates their catalytic performance.

Structural Effects:

Hemilability: The piperidine nitrogen can bind reversibly to the metal center. This hemilability can open up a coordination site during the catalytic cycle, allowing for substrate interaction or the binding of other reaction components.

Conformational Flexibility: The piperidinomethyl arm possesses conformational flexibility, allowing the piperidine nitrogen to adopt an optimal position for interacting with the substrate or participating in proton transfer steps. The conformation of the piperidine ring itself (chair, boat, or twist-boat) can also influence the steric environment around the metal center. nih.gov

Ligand Bite Angle: The bite angle of the N-O chelate formed by the piperidine nitrogen and the benzophenone carbonyl oxygen is a critical parameter that affects the stability and reactivity of the complex.

Electronic Effects:

Electron Donation: The piperidine nitrogen is a sigma-donor, which increases the electron density at the metal center. This can influence the metal's reactivity, for example, by making it more susceptible to oxidative addition or by modulating the hydricity of a metal-hydride bond.

Proton Affinity: The basicity of the piperidine nitrogen is crucial for its role as a proton shuttle in catalytic cycles. This property can be tuned by introducing electron-donating or electron-withdrawing substituents on the piperidine ring.

The interplay of these structural and electronic factors allows for the rational design of catalysts with tailored reactivity and selectivity for specific applications.

Chemical Derivatization for Enhanced Characterization and Functionalization of 2 Piperidinomethyl Benzophenone

Targeted Derivatization Strategies for Advanced Spectroscopic Analysis

Chemical derivatization is a cornerstone of analytical chemistry, employed to modify an analyte's structure to produce a new compound with properties more suitable for analysis. researchgate.net For complex molecules like 2-(Piperidinomethyl)benzophenone, derivatization can significantly improve chromatographic behavior and detection sensitivity. jfda-online.comacademicjournals.org The primary goals of derivatizing for spectroscopic analysis are to increase volatility for gas chromatography (GC), enhance thermal stability, improve peak symmetry, and augment detector response in techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). researchgate.netjfda-online.com

For instance, while this compound itself may be analyzed directly, introducing a hydroxyl group via reduction of the carbonyl (as discussed in section 8.3) opens pathways for silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can convert the hydroxyl group into a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether, respectively. researchgate.net This transformation increases the molecule's volatility and thermal stability, making it amenable to GC-MS analysis, which can provide detailed structural information through characteristic fragmentation patterns. researchgate.net

In the context of advanced mass spectrometry, derivatization can be used to introduce photoactivatable groups. Benzophenone (B1666685) itself is a well-known photosensitizer. wikipedia.org Heterobifunctional, photoactivatable cross-linkers containing a benzophenone moiety, such as sulfo-SBP, have been developed for cross-linking/mass spectrometry (CLMS) studies. rappsilberlab.orgnih.govnih.gov By analogy, derivatizing this compound to incorporate a reactive group (e.g., an N-hydroxysuccinimide ester) on the piperidine (B6355638) or benzoyl moiety could create a novel cross-linking agent. Upon photoactivation, this derivative could form covalent bonds with nearby molecules, and subsequent MS analysis would identify interaction sites. This approach is conceptually similar to mass spectrometry imaging, where spatially resolved molecular information is obtained.

| Analytical Technique | Derivatization Goal | Example Reagent Class | Resulting Functional Group | Anticipated Improvement |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Increase Volatility & Thermal Stability | Silylating Reagents (e.g., BSTFA) | Silyl Ether (on a reduced carbonyl) | Enables GC analysis, improves peak shape. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Enhance UV/Fluorescence Detection | Fluorogenic Reagents (e.g., FMOC-Cl) | Fluorescent Tag | Lowers detection limits. libretexts.org |

| Mass Spectrometry (MS) | Improve Ionization & Control Fragmentation | Acylating Reagents (e.g., fluorinated anhydrides) | Fluoroacyl Derivative | Enhances sensitivity and structural elucidation. jfda-online.com |

| Cross-Linking Mass Spectrometry (CLMS) / MS Imaging | Introduce Photo-reactivity | Benzophenone-based cross-linkers | Photo-activated covalent bond | Enables study of molecular interactions and spatial distribution. researchgate.net |

Functionalization of the Piperidine Nitrogen for Tailored Chemical Properties

The tertiary amine of the piperidine ring is a highly reactive and versatile site for derivatization. Its nucleophilicity allows for a range of modifications that can profoundly alter the molecule's steric and electronic properties, including its basicity, polarity, and solubility. Common functionalization strategies include N-acylation, N-alkylation, and N-oxide formation.

N-Acylation: The piperidine nitrogen can be readily acylated using acid chlorides or anhydrides to form amides. This transformation converts the basic nitrogen into a neutral amide group, which can introduce a variety of functionalities. For example, reacting this compound with acetyl chloride would yield the corresponding N-acetyl derivative. This strategy has been used in the synthesis of piperidine-appended benzophenone analogs via amide linkages. researchgate.net

N-Alkylation: Treatment with alkyl halides (e.g., methyl iodide) leads to the formation of a quaternary ammonium salt. This reaction converts the tertiary amine into a permanently charged quaternary ammonium ion, significantly increasing the compound's polarity and water solubility. The synthesis of various piperidine derivatives often involves N-alkylation steps. nih.gov

Protecting Groups: In more complex syntheses, the piperidine nitrogen can be protected to prevent its reactivity while other parts of the molecule are modified. nih.gov Common protecting groups for piperidines include tert-butyloxycarbonyl (Boc) and p-bromobenzenesulfonyl (brosyl). The choice of protecting group can influence the regioselectivity of subsequent reactions on the piperidine ring. nih.gov

These modifications are fundamental in tailoring the molecule for specific chemical environments or for use as a building block in the synthesis of more complex structures. nih.gov

Derivatization at the Benzophenone Moiety for Structural Diversification

The benzophenone moiety offers two primary sites for chemical modification: the carbonyl group and the two phenyl rings.

Carbonyl Group Reactions: The ketone carbonyl is susceptible to nucleophilic attack and reduction. A common derivatization is the reduction of the carbonyl group to a secondary alcohol, converting the benzophenone core into a benzhydrol structure. ivypanda.com This can be achieved using reducing agents like sodium borohydride (NaBH4). ivypanda.com The resulting hydroxyl group is a versatile handle for further functionalization, such as esterification with carboxylic acids or etherification with alkyl halides. Photochemically, the benzophenone carbonyl can be excited by UV light, after which it can abstract a hydrogen atom from a donor molecule to form a diphenylketyl radical. wikipedia.orgyoutube.com This radical can then dimerize to form benzopinacol. youtube.com

Aromatic Ring Reactions: The two phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation. The position of substitution will be directed by the existing substituents—the benzoyl group and the piperidinomethyl group. This allows for the introduction of a wide array of functional groups onto the aromatic scaffold, leading to significant structural diversification. For example, nitration followed by reduction can introduce an amino group, which can then be further derivatized.

| Reaction Site | Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Carbonyl Group | Reduction | Sodium Borohydride (NaBH₄) | Benzhydrol Derivative | ivypanda.com |

| Carbonyl Group | Photochemical Dimerization | UV Light, Hydrogen Donor (e.g., Isopropyl Alcohol) | Benzopinacol Derivative | youtube.com |

| Phenyl Rings | Electrophilic Nitration | HNO₃/H₂SO₄ | Nitrobenzophenone Derivative | |

| Phenyl Rings | Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid (e.g., AlCl₃) | Acylbenzophenone Derivative | wikipedia.org |

Applications of Derivatization in Analytical Method Development

The development of robust and sensitive analytical methods for quantifying compounds in complex matrices often relies on chemical derivatization. mod3pharma.compeerj.com Derivatization can overcome analytical challenges by converting the analyte into a form with more favorable properties for separation and detection. researchgate.netacademicjournals.org

For this compound and its analogs, derivatization is crucial for:

Improving Chromatographic Separation: By altering polarity, derivatization can improve peak shape and resolution in HPLC. For GC, converting polar functional groups (like amines or potential hydroxyls) into less polar, more volatile derivatives is often essential for analysis. researchgate.net

Enhancing Detection Sensitivity: Attaching a chromophore or fluorophore can significantly increase the response in UV-Vis or fluorescence detectors, thereby lowering the limits of detection (LOD) and quantitation (LOQ). libretexts.orgnih.gov For example, reacting an amino-functionalized derivative with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) would introduce a highly fluorescent tag. libretexts.org

Increasing Mass Spectrometric Response: Derivatization can improve the ionization efficiency of an analyte in techniques like electrospray ionization (ESI) or facilitate electron capture ionization in GC-MS by introducing electronegative groups (e.g., via fluoroacylation), leading to enhanced sensitivity. jfda-online.com

The development of such methods requires validation, including assessment of linearity, precision, accuracy, and robustness, to ensure reliable quantification. peerj.comwiley.com For instance, methods involving solid-phase extraction followed by on-line derivatization and GC-tandem mass spectrometry (GC-MS/MS) have been successfully developed for other benzophenone derivatives in environmental samples, achieving LOQs in the nanogram-per-liter range. researchgate.net

Multistep Derivatization Pathways and Characterization of Novel Products

Combining the derivatization strategies discussed in the previous sections in a sequential manner allows for the creation of novel, complex molecules through multistep pathways. researchgate.net These synthetic routes enable precise control over the final structure, allowing for the systematic modification of the parent compound to explore structure-activity relationships or develop new chemical probes.

Example Multistep Pathway:

Reduction of Carbonyl: this compound is first treated with NaBH₄ to reduce the ketone to a secondary alcohol. ivypanda.com

Esterification: The resulting hydroxyl group is then reacted with an acid chloride (e.g., 4-nitrobenzoyl chloride) in the presence of a base to form an ester.

N-Alkylation: The piperidine nitrogen of the new ester derivative is subsequently alkylated with an alkyl halide (e.g., ethyl iodide) to yield a quaternary ammonium salt.

Such multistep syntheses can also be designed as one-pot procedures to improve efficiency and reduce waste. nih.govnih.gov

The characterization of the novel products synthesized through these pathways is essential to confirm their identity and purity. A combination of spectroscopic techniques is typically employed:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework, confirming the addition of new functional groups and changes to the electronic environment of the core structure. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence or absence of key functional groups. For example, the disappearance of the strong carbonyl (C=O) stretch around 1660 cm⁻¹ and the appearance of a broad hydroxyl (O-H) stretch around 3300 cm⁻¹ would confirm the successful reduction of the benzophenone ketone. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula of the new derivative. mdpi.com Fragmentation patterns observed in MS/MS can further corroborate the proposed structure. researchgate.net

Through these systematic, multistep derivatization and characterization efforts, a diverse library of novel this compound derivatives can be generated for various chemical and research applications.

常见问题

Q. What are the recommended synthetic routes for 2-(Piperidinomethyl)benzophenone, and how can purity be validated?

The synthesis of this compound derivatives typically involves coupling reactions between piperidine-containing precursors and benzophenone scaffolds. For example, analogous compounds like (4-(4-Isopropylbenzoyl)piperidin-1-yl)(5-methoxy-2-(trifluoromethyl)phenyl)methanone are synthesized via acid-catalyzed coupling, achieving yields of 75–84% .

- Validation : Use HPLC with retention time analysis (e.g., 13.036 min at 254 nm) and 1H/13C-NMR to confirm structural integrity. Elemental analysis (C, H, N) can resolve discrepancies between theoretical and observed compositions .

Q. What safety protocols are critical when handling this compound in the lab?

- Exposure Mitigation : Wear PPE (gloves, goggles) and work in a fume hood. In case of skin contact, rinse immediately with water for 15 minutes .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste (P390/P391 codes) .

- Storage : Keep in a dry, ventilated area at <50°C to prevent degradation (P410 + P412) .

Q. How can researchers distinguish this compound from structurally similar benzophenones?

- Chemical Tests : Perform the Tollens’ test to rule out methyl ketones (e.g., acetophenone gives a positive result, while benzophenone does not) .

- Spectroscopic Methods : Compare FT-IR peaks for the piperidinomethyl group (~2800 cm⁻¹ C-H stretch) and benzophenone carbonyl (~1650 cm⁻¹). LC-MS can confirm molecular weight (e.g., 279.34 g/mol for the base structure) .

Advanced Research Questions

Q. How do alkali metal ions influence electron transfer reactions involving benzophenone derivatives?

KOtBu forms a visible-light-absorbing complex with benzophenone via potassium ion bridging, enabling photoactivated electron transfer (ET) to generate ketyl radicals. This reaction does not occur with NaOtBu due to weaker ion-dipole interactions, highlighting alkali metal selectivity.

Q. What experimental design principles ensure reproducibility in benzophenone diffusion studies (e.g., PDMS grafting)?

-

Diffusion Modeling : Apply Fick’s law to estimate diffusion coefficients (D) using bulk absorption data. For benzophenone in PDMS:

Solvent Diffusion Coefficient (m²/s) Acetone 1.3 × 10⁻¹⁰ Ethanol 0.9 × 10⁻¹⁰ -

Critical Parameters : Pre-dry PDMS substrates to stabilize surface concentration (>60 min drying time minimizes oxygen quenching) .

Q. How can contradictory data on benzophenone’s endocrine-disrupting effects be resolved?

- Controlled Studies : Compare in vitro assays (e.g., ER/AR receptor binding) with in vivo models (rodent endocrine endpoints). Account for metabolite interference (e.g., hydroxylated derivatives may exhibit higher activity).

- Meta-Analysis : Use the FINER framework (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses, such as dose-dependent biphasic responses .

Q. What strategies optimize the pharmacokinetic profile of this compound-derived drug candidates?

- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability. For example, 2-(Trifluoromethyl)benzophenone derivatives show improved bioavailability due to reduced CYP450-mediated oxidation .

- In Silico Screening : Use PubChem data (e.g., LogP, polar surface area) to predict blood-brain barrier permeability .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。